Fmoc-Glu(Otbu)-Osu

Vue d'ensemble

Description

Fmoc-Glu(OtBu)-OSu is an amino acid-containing building block. It has been used in the synthesis of bis- and tris-branched carboxyl group-terminal PEGylating reagents. This compound has also been used in the synthesis of N3S chelators.

Applications De Recherche Scientifique

Synthèse de peptides

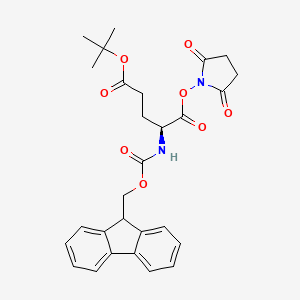

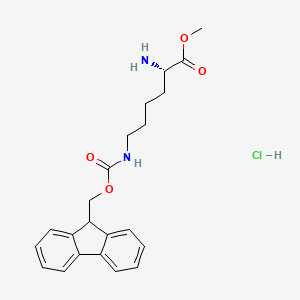

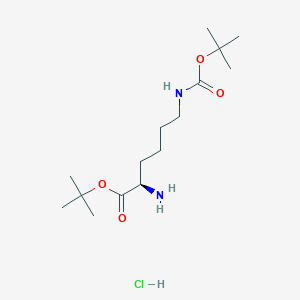

Fmoc-Glu(Otbu)-Osu: est principalement utilisé comme élément de construction dans la synthèse de peptides en phase solide (SPPS) {svg_1}. Il est conçu pour protéger le groupe amine pendant le processus de synthèse, permettant l'ajout séquentiel d'acides aminés pour former des peptides.

Protection sélective

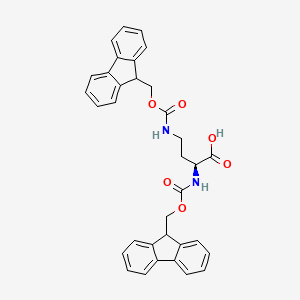

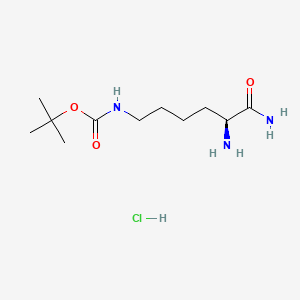

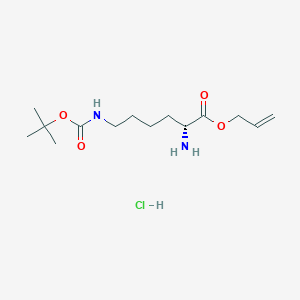

Ce composé permet la protection sélective de la chaîne latérale de l'acide glutamique {svg_2}. Ceci est crucial lors de la synthèse de peptides qui nécessitent des fonctionnalités spécifiques de la chaîne latérale pour rester réactives pour des modifications chimiques ultérieures.

Synthèse de peptides γ-glutamyl

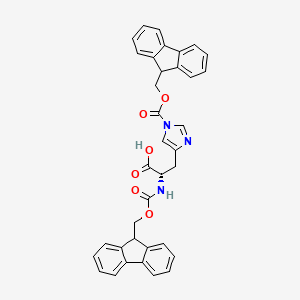

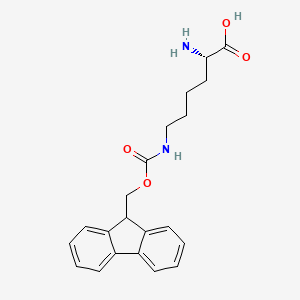

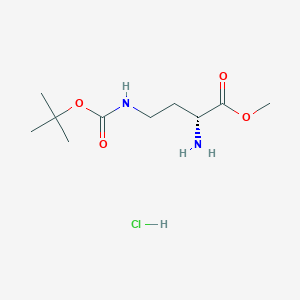

Il facilite la synthèse de peptides γ-glutamyl {svg_3}. Après que le groupe carboxy de la chaîne latérale a été condensé avec une amine ou un alcool, les fonctions α-amino et carboxy peuvent être sélectivement déprotégées, permettant la création de peptides avec une unité glutamyl.

Synthèse de bibliothèque

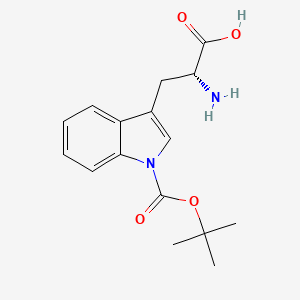

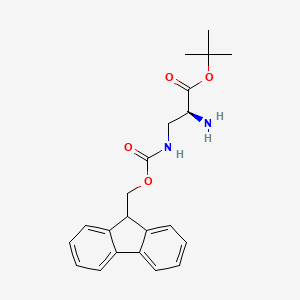

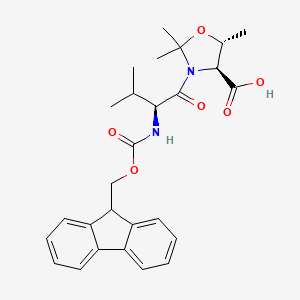

“this compound” est utilisé dans la synthèse de bibliothèque {svg_4}. C'est une technique utilisée pour créer de grandes collections de peptides qui peuvent être criblées pour leur activité biologique, ce qui est essentiel dans la découverte de médicaments.

Chaînes peptidiques ramifiées

Le composé est instrumental dans la formation de chaînes peptidiques ramifiées {svg_5}. En protégeant la chaîne latérale de l'acide glutamique, les chercheurs peuvent créer des structures peptidiques complexes qui imitent plus étroitement les protéines naturelles.

Formation de ponts lactam

Il est utilisé pour former des ponts lactam {svg_6}, qui sont des liaisons amides cycliques au sein d'une chaîne peptidique. Ces ponts peuvent stabiliser la structure secondaire du peptide, influençant son activité biologique.

Développement de peptidomimétiques

This compound: est précieux dans le développement de peptidomimétiques {svg_7}. Ce sont des molécules qui imitent la structure et la fonction des peptides mais ont une stabilité accrue contre la dégradation enzymatique.

Conjugaison à d'autres molécules

Enfin, il est utilisé pour la conjugaison de peptides à d'autres molécules {svg_8}. Ceci est important pour créer des thérapies ciblées, où un peptide peut diriger un médicament vers un type de cellule ou de tissu spécifique.

Mécanisme D'action

Target of Action

Fmoc-Glu(Otbu)-Osu, also known as Fmoc-L-glutamic acid 5-tert-butyl ester, is primarily used as a building block in peptide synthesis . Its primary targets are the amine groups of amino acids in the peptide chain . The compound plays a crucial role in protecting these amine groups during the synthesis process .

Mode of Action

This compound interacts with its targets (amine groups) by forming peptide bonds in a process known as Fmoc solid-phase peptide synthesis . The Fmoc group of the compound provides protection to the amine groups during the coupling reactions. After the coupling process, the Fmoc group can be selectively removed, allowing the next amino acid to be added to the growing peptide chain .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis . This compound facilitates the formation of peptide bonds, which are crucial for creating the primary structure of proteins. The downstream effects of this pathway include the synthesis of complex proteins with diverse biological functions.

Pharmacokinetics

Its solubility in organic solvents like dmf and acetonitrile is crucial for its role in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with protected amine groups . These peptides can then be further processed or modified as needed for various biochemical applications, including the production of proteins, enzymes, and other bioactive molecules.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide bond formation . Moreover, the compound should be stored at a temperature between 2-8°C to maintain its stability . The presence of certain solvents or reagents can also impact the compound’s efficacy in peptide synthesis .

Analyse Biochimique

Biochemical Properties

Fmoc-Glu(Otbu)-Osu plays a crucial role in biochemical reactions, particularly in the field of peptide synthesis It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bondsThe interactions between this compound and biomolecules are primarily based on its ability to form stable amide bonds, which are essential for the construction of peptide chains .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the synthesis of peptides that play key roles in cellular communication and regulation. By facilitating the production of specific peptides, this compound can impact processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a ligand, binding to enzymes and proteins involved in peptide synthesis. This binding can result in the inhibition or activation of these enzymes, leading to changes in gene expression and protein production. Additionally, this compound can undergo deprotection reactions, where the γ-amino and carboxy functions are selectively unmasked, facilitating the synthesis of branched esters, amides, lactams, and lactones .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. This compound is known for its high stability, which allows it to maintain its effectiveness over extended periods. Like all chemical reagents, this compound can degrade under certain conditions, leading to changes in its effects on cellular function. Long-term studies have shown that this compound remains effective in both in vitro and in vivo settings, with minimal degradation observed under standard storage conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds and the incorporation of glutamic acid residues into peptide chains. These interactions can influence metabolic flux and metabolite levels, contributing to the overall efficiency of peptide synthesis processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help to localize the compound to areas where peptide synthesis is actively occurring. The distribution of this compound can affect its localization and accumulation within cells, influencing its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound is available at the sites where peptide synthesis is most active, enhancing its role in biochemical reactions .

Propriétés

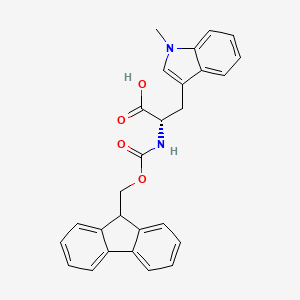

IUPAC Name |

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXJIYSGLYYEHH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)